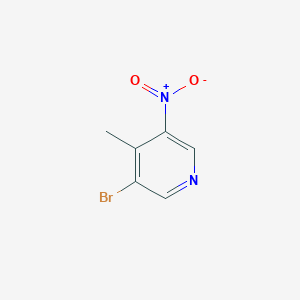

3-Bromo-4-methyl-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIQRPATFRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500853 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69872-15-7 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-methyl-5-nitropyridine from Pyridine Derivatives

Introduction

In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. Among these, polysubstituted pyridines serve as critical scaffolds for a vast array of biologically active molecules. 3-Bromo-4-methyl-5-nitropyridine is a key synthetic intermediate, valued for its specific arrangement of functional groups that allow for sequential, regioselective modifications.[1] The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions, and the methyl group serves to modulate the electronic properties and steric profile of the molecule.

This guide provides an in-depth technical analysis of viable synthetic pathways to this compound, starting from common pyridine derivatives. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic decisions that govern the selection of a particular synthetic route. We will explore two primary strategies, evaluating them based on efficiency, scalability, safety, and the accessibility of starting materials. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success in a research and development setting.

Strategic Analysis of Synthetic Pathways

The synthesis of a trisubstituted pyridine such as this compound requires careful planning regarding the order of substituent introduction. The directing effects of the groups (—CH₃, —NO₂, —Br) are the primary consideration in designing an efficient synthesis.

-

Methyl Group (—CH₃): An activating, ortho-, para-directing group.

-

Nitro Group (—NO₂): A strongly deactivating, meta-directing group.

-

Bromo Group (—Br): A deactivating, ortho-, para-directing group.

Based on these principles, two logical retrosynthetic disconnections emerge, forming the basis of our investigation.

-

Pathway A: Electrophilic Bromination of a Pre-nitrated Precursor. This approach involves first establishing the methyl and nitro groups on the pyridine ring, followed by a final electrophilic bromination step. The key intermediate is 4-methyl-3-nitropyridine.

-

Pathway B: Sandmeyer Bromination of a Pre-nitrated Amino-Pyridine. This strategy utilizes a powerful and reliable transformation where an amino group serves as a precursor to the bromide. This pathway proceeds via a 3-amino-4-methyl-5-nitropyridine intermediate.

The following diagram illustrates the strategic choice between these two core pathways.

Caption: High-level strategic decision map for synthesizing the target compound.

Pathway A: Electrophilic Bromination of 4-Methyl-3-nitropyridine

This pathway is attractive due to its convergent nature. The directing effects of the existing substituents on 4-methyl-3-nitropyridine are synergistic. The methyl group (ortho-, para-directing) and the nitro group (meta-directing) both favor electrophilic substitution at the C-5 position, which should lead to high regioselectivity in the final bromination step.

Caption: Workflow for the electrophilic bromination strategy (Pathway A).

Step A1: Synthesis of 4-Methyl-3-nitropyridine

The initial nitration of 4-methylpyridine (4-picoline) is a critical step. The pyridine nitrogen must first be protonated by a strong acid to prevent N-oxidation and to deactivate the ring sufficiently to avoid over-nitration.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly employed.[2] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridinium ring. An alternative, potent system involves dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide at low temperatures, which can offer higher yields but requires more specialized handling.[3]

-

Temperature Control: The reaction is exothermic and must be carefully controlled. Low initial temperatures are used during the addition of reagents to prevent runaway reactions and the formation of byproducts. The subsequent heating provides the necessary activation energy for the reaction to proceed.

Experimental Protocol: Nitration of 4-Methylpyridine [2]

-

To a flask equipped with mechanical stirring and a thermometer, add 950 g of concentrated sulfuric acid.

-

Cool the acid in an ice bath to below 10 °C.

-

Slowly add 108 g of 4-methylpyridine, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, slowly add 108 g of concentrated nitric acid, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 95 °C for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into 1000 mL of ice water.

-

Neutralize the solution to pH 7 with concentrated aqueous ammonia.

-

The product, 4-methyl-3-nitropyridine, will precipitate and can be collected by filtration. This product is often of sufficient purity for the next step.

Step A2: Bromination of 4-Methyl-3-nitropyridine

With the 4-methyl-3-nitropyridine intermediate in hand, the final step is a regioselective bromination at the C-5 position.

Causality Behind Experimental Choices:

-

Brominating Agent and Catalyst: The pyridine ring, further deactivated by the nitro group, requires harsh conditions for electrophilic bromination. The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) is effective.[4] The Lewis acid polarizes the Br-Br bond, creating a stronger electrophile ("Br⁺") capable of reacting with the electron-poor ring.

-

Solvent and Temperature: The reaction is typically run neat or in a high-boiling solvent at elevated temperatures (e.g., 120 °C) to achieve a reasonable reaction rate.

Experimental Protocol: Bromination of 4-Methyl-3-nitropyridine [4]

-

In a reaction vessel under a nitrogen atmosphere, create a mixture of aluminum trichloride (0.07 mol) and potassium bromide (0.01 mol).

-

Slowly add 4-methyl-3-nitropyridine (0.054 mol) to the mixture at room temperature and stir for 1 hour.

-

Heat the mixture to 120 °C.

-

Slowly add bromine (0.07 mol) dropwise over approximately 1 hour.

-

Maintain the reaction at 120 °C for 26 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and slowly pour it into crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

Pathway B: Sandmeyer Bromination of 3-Amino-4-methyl-5-nitropyridine

This pathway relies on the robust and versatile Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6] This multi-step approach offers excellent control over regiochemistry, as the position of the bromine is dictated by the initial position of the amino group.

Caption: Workflow for the Sandmeyer reaction strategy (Pathway B).

Step B1: Synthesis of 3-Amino-4-methylpyridine

The starting material for this pathway, 3-amino-4-methylpyridine, can be efficiently prepared by the catalytic hydrogenation of 4-methyl-3-nitropyridine, the intermediate from Pathway A.

Causality Behind Experimental Choices:

-

Reduction Method: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for reducing aromatic nitro groups to amines.[7] It avoids the use of stoichiometric metal reductants, simplifying workup.

-

Solvent and Conditions: The reaction is typically run in an alcohol solvent like methanol under a positive pressure of hydrogen gas in an autoclave.

Experimental Protocol: Reduction of 4-Methyl-3-nitropyridine [7]

-

Dissolve 4-methyl-3-nitropyridine (0.1 mol) in methanol.

-

Add 10% Pd/C catalyst (e.g., 0.1 g).

-

Transfer the mixture to an autoclave.

-

Pressurize the vessel with hydrogen gas to 0.5 MPa.

-

Heat to 40 °C and maintain the reaction for 15 hours, or until hydrogen uptake ceases.

-

Cool the vessel, vent the hydrogen, and filter the reaction mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylpyridine, which can be used without further purification.

Step B2: Nitration of 3-Amino-4-methylpyridine

The nitration of 3-amino-4-methylpyridine must be performed under carefully controlled conditions. The amino group is a powerful activating group, making the ring highly susceptible to nitration. The reaction is directed ortho and para to the amine, leading to the desired 5-nitro product.

Causality Behind Experimental Choices:

-

Acidic Medium: The reaction is performed in concentrated sulfuric acid. This protonates the pyridine nitrogen, deactivating the ring, and also protonates the amino group to form anilinium ion, which moderates its powerful activating effect and prevents oxidation.

-

Temperature: Low temperatures are crucial to control the reaction rate and prevent the formation of multiple nitrated byproducts.

Experimental Protocol: Nitration of 3-Amino-4-methylpyridine (Adapted from nitration of 2-amino-5-bromopyridine[8])

-

In a flask immersed in an ice bath, add concentrated sulfuric acid.

-

Slowly add 3-amino-4-methylpyridine, keeping the temperature below 5 °C.

-

Once dissolved, add 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

-

Heat the reaction to 50-60 °C for 1 hour.

-

Cool the mixture and pour it onto crushed ice.

-

Carefully neutralize with an aqueous base (e.g., ammonia or NaOH) to precipitate the product, 3-amino-4-methyl-5-nitropyridine.

-

Collect the solid by filtration and wash with cold water.

Step B3: Diazotization and Sandmeyer Reaction

This is the key transformation in Pathway B. The primary aromatic amine is converted to a diazonium salt, which is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide.[5]

Causality Behind Experimental Choices:

-

Diazotization: This process requires a cold, acidic solution.[9] Hydrobromic acid (HBr) is used as both the acid and the source of the bromide nucleophile. Sodium nitrite (NaNO₂) is added slowly at low temperatures (typically -5 to 0 °C) to generate nitrous acid in situ, which then reacts with the amine. Low temperatures are essential as diazonium salts are unstable and can decompose at higher temperatures.

-

Sandmeyer Reaction: The addition of the diazonium salt solution to a solution of copper(I) bromide (CuBr) catalyzes the displacement of the N₂ group with Br⁻. The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical, which then abstracts a bromine atom from a copper(II) species.

Experimental Protocol: Sandmeyer Reaction (Adapted from the synthesis of 3-bromo-4-methylpyridine[4][7])

-

Under cooling in an ice-salt bath, add 3-amino-4-methyl-5-nitropyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).

-

Cool the resulting slurry to -5 °C.

-

Prepare a solution of sodium nitrite (e.g., 40% in water, ~0.11 mol) and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C. The addition should take approximately 1 hour.

-

After addition, continue to stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Neutralize the reaction mixture by the slow addition of a base (e.g., 50% sodium hydroxide solution), keeping the temperature below 20 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify as needed by column chromatography or recrystallization.

Comparative Analysis and Process Optimization

| Feature | Pathway A (Electrophilic Bromination) | Pathway B (Sandmeyer Reaction) |

| Step Count | 2 steps from 4-methylpyridine | 3 steps from 4-methyl-3-nitropyridine |

| Key Reagents | N₂O₅ or HNO₃/H₂SO₄; Br₂/AlCl₃ | H₂/Pd/C; HNO₃/H₂SO₄; NaNO₂/HBr; CuBr |

| Regioselectivity | High, directed by synergistic effects of —CH₃ and —NO₂ groups. | Excellent, determined by the position of the starting amino group. |

| Reaction Conditions | Step A2 requires high temperatures (120 °C) and a strong Lewis acid. | Step B3 requires cryogenic temperatures (-5 to 0 °C) but proceeds readily. |

| Safety & Handling | Involves handling of molecular bromine and a highly corrosive Lewis acid catalyst. High-temperature reaction. | Involves potentially unstable diazonium salt intermediate (managed at low temp). Hydrogenation requires pressure vessel. |

| Scalability | High-temperature bromination can be challenging to scale. | Low-temperature diazotization is well-established for large-scale industrial processes. |

Process Optimization and Purification: The primary impurities in the final product are likely to be residual starting materials or isomers from incomplete reactions. Purification is typically achieved via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent system may also be effective for obtaining highly pure material.

Conclusion

Both Pathway A and Pathway B represent viable and chemically sound strategies for the synthesis of this compound.

-

Pathway A is more convergent, with fewer discrete steps from the common starting material, 4-methylpyridine. Its primary advantage is its directness. However, it requires a harsh, high-temperature bromination step that may present challenges for scalability and substrate sensitivity.

-

Pathway B , while involving more transformations, relies on a series of robust and well-understood reactions. The reduction, nitration, and Sandmeyer sequence provides exceptional control over regiochemistry. The Sandmeyer reaction, in particular, is a cornerstone of industrial aromatic chemistry due to its reliability and scalability, despite the need for careful temperature control of the diazonium intermediate.

For laboratory-scale synthesis, either route may be suitable depending on available equipment and expertise. However, for process development and larger-scale manufacturing, Pathway B is the recommended approach . Its reliance on more moderate reaction conditions for the key bond-forming step and its predictable regiochemical outcome make it a more robust and scalable choice for the reliable production of this compound.

References

- Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

- 1. This compound | 69872-15-7 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]

- 4. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diazotisation [organic-chemistry.org]

3-Bromo-4-methyl-5-nitropyridine chemical properties and reactivity profile

An In-Depth Technical Guide to 3-Bromo-4-methyl-5-nitropyridine: Properties, Synthesis, and Reactivity Profile

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique electronic and steric properties, arising from the interplay of a bromine atom, a methyl group, and a strongly electron-withdrawing nitro group on a pyridine scaffold, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this valuable intermediate.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing procedures in a laboratory setting.

Structural and Physical Data

The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 69872-15-7 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 57-58 °C | [4] |

| Boiling Point | 269 °C | [4] |

| InChI Key | WFCIQRPATFRBOY-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=NC=C1[O-])Br | [2] |

Spectroscopic Signature

Spectroscopic data is critical for reaction monitoring and final product confirmation. The ¹H NMR spectrum provides a clear signature for the molecule's proton environment.

| Data Type | Details | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃): δ 8.97 (s, 1H), 8.94 (s, 1H), 2.65 (s, 3H) | [1] |

-

Interpretation: The two singlets at δ 8.97 and 8.94 ppm correspond to the two aromatic protons on the pyridine ring at positions 6 and 2, respectively. Their significant downfield shift is a direct consequence of the deshielding effect from the electron-withdrawing nitro group and the electronegative nitrogen atom in the ring. The singlet at δ 2.65 ppm represents the three protons of the methyl group at position 4.

Safety and Handling

As with any active chemical reagent, a thorough understanding of its hazard profile is mandatory for safe laboratory practice.

| Hazard Class | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Storage | Store sealed in a dry, room temperature environment. |

Synthesis Methodologies

The synthesis of this compound is a multi-step process that leverages common transformations in heterocyclic chemistry. A scientifically sound approach involves the strategic introduction of substituents onto a pre-formed pyridine ring.

Caption: A validated synthetic workflow for this compound.[1]

Detailed Experimental Protocol: Synthesis from 3-Bromo-4-chloro-5-nitropyridine[2]

This protocol describes a robust method for synthesizing the title compound, highlighting the causality behind each step.

-

Carbanion Formation (Activation):

-

To a suspension of sodium hydride (NaH, 60% in oil, 1.01 g, 25.3 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL) at 0 °C, slowly add diethyl malonate (3.84 mL, 25.3 mmol) dropwise.

-

Causality: NaH, a strong base, deprotonates the acidic α-carbon of diethyl malonate to generate a potent carbon nucleophile (a malonic ester enolate). The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

To the resulting suspension, add 3-bromo-4-chloro-5-nitropyridine (3.00 g, 12.6 mmol) slowly.

-

Allow the dark reddish-brown solution to stir for 1 hour at room temperature.

-

Causality: The highly electron-deficient pyridine ring is susceptible to nucleophilic attack. The chloro group at the 4-position is a better leaving group than the bromo group at the 3-position in this context, and it is readily displaced by the malonate carbanion.

-

-

Work-up and Quenching:

-

Carefully quench the reaction with water. Adjust the pH to 1 with 1 N HCl.

-

Extract the aqueous phase with ethyl acetate (EtOAc, 3 x 100 mL).

-

Combine the organic phases, wash with saturated saline, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The acidic quench protonates any remaining base and prepares the intermediate for the next step. The extraction isolates the organic product from the aqueous phase.

-

-

Hydrolysis and Decarboxylation (Final Transformation):

-

Dissolve the crude residue in 4N HCl (50 mL) and reflux for 16 hours.

-

Causality: The strong acidic conditions and heat hydrolyze the two ester groups to carboxylic acids. The resulting malonic acid derivative is unstable to heat and undergoes facile decarboxylation (loss of CO₂) to yield the desired methyl group at the 4-position.

-

Cool the reaction mixture in an ice bath and neutralize with 50% NaOH solution to pH 7.

-

Extract again with EtOAc, wash, dry, and concentrate to afford this compound as a yellow solid (yield ~70%).

-

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is dominated by three key features: the electron-deficient pyridine ring, the reducible nitro group, and the bromine atom, which serves as a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 5-position, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic attack. While the bromine at C3 is a potential leaving group, reactions with nucleophiles can be complex. Studies on the closely related 3-bromo-4-nitropyridine have shown that reactions with amines can lead to direct substitution of the bromine, but can also result in unexpected nitro-group migration, particularly in polar aprotic solvents.[5][6] This highlights the need for careful condition screening when planning SNAr reactions.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

A pivotal transformation for this molecule is the reduction of the nitro group to an amine. This dramatically alters the electronic properties of the ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, and opens up a vast array of subsequent derivatization chemistries (e.g., diazotization, amide formation).

Caption: Common workflow for the reduction of the nitro group to an amine.

Protocol: Catalytic Hydrogenation [7]

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

-

Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically balloon pressure or in a Parr shaker) and stir vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: Pd/C is pyrophoric and must be handled with care, often filtered while wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired 5-amino-3-bromo-4-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[8]

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form biaryl structures.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol: General Suzuki Coupling [11][12]

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst: Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

-

Solvent & Degassing: Add a degassed solvent system, commonly 1,4-dioxane/water or DMF. Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so an inert atmosphere is crucial for an efficient reaction.

-

Reaction: Heat the mixture, typically between 80-100 °C, and monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkyne structures. It typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14]

Caption: The interconnected Pd/Cu catalytic cycles of the Sonogashira coupling.[15]

Applications in Medicinal and Materials Chemistry

This compound is primarily valued as a synthetic intermediate. Its derivatives are key components in the synthesis of more complex heterocyclic systems. For example, it is a documented precursor for the synthesis of 4-bromo-6-azaindole derivatives.[1] Azaindoles are privileged scaffolds in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The strategic placement of the bromine, methyl, and (modifiable) nitro/amino groups allows for precise, multi-directional elaboration to build molecular complexity and tune pharmacological properties.

Conclusion

This compound is a reagent of considerable synthetic utility. Its well-defined physicochemical properties and predictable, yet versatile, reactivity profile make it an asset in multi-step synthesis. A thorough understanding of its reactivity—from nucleophilic substitution and nitro reduction to palladium-catalyzed cross-coupling—empowers chemists to strategically incorporate this building block into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials. Adherence to proper safety protocols is essential for harnessing its full potential in the laboratory.

References

- The Royal Society of Chemistry. Supplementary Information: Synthetic routes to compounds 5 and 10-19. [Link]

- Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. [Link]

- Semantic Scholar. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- PubChemLite. This compound (C6H5BrN2O2). [Link]

- Pharmaffiliates. This compound | CAS No : 69872-15-7. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

- Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Wikipedia. Reduction of nitro compounds. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- PubChem. 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- organic-chemistry.org. Nitro Reduction - Common Conditions. [Link]

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- SlidePlayer. Nucleophilic Substitution Reactions. [Link]

- organic-chemistry.org.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

- NIH National Library of Medicine. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

- YouTube. Sonogashira Coupling Reaction. [Link]

- ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

- IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98. [Link]

- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. This compound | 69872-15-7 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methyl-5-nitropyridine

Introduction

3-Bromo-4-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecular architectures. Its trifunctionalized pyridine ring offers multiple reaction sites for further chemical modification. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Principle & Rationale: Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct resonance frequencies in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, influenced by shielding and deshielding effects from neighboring atoms and functional groups. For this compound, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring and the presence of the methyl group.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.

-

Instrumentation: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

-

Acquisition: After tuning and shimming the spectrometer to ensure a homogeneous magnetic field, the ¹H NMR spectrum is acquired. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Data Interpretation and Discussion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The expected and reported signals are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.97 | Singlet | 1H | H-2 (or H-6) | The strong deshielding effect of the adjacent ring nitrogen and the electron-withdrawing nitro group shifts this proton significantly downfield. |

| 8.94 | Singlet | 1H | H-6 (or H-2) | Similar to H-2, this proton is in a highly electron-deficient environment, resulting in a downfield chemical shift. The lack of coupling confirms no adjacent protons. |

| 2.65 | Singlet | 3H | -CH₃ | The protons of the methyl group are in a relatively shielded environment, appearing in the typical alkyl region. The singlet multiplicity indicates no adjacent protons. |

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)[1].

The two distinct singlets in the aromatic region (δ 8.94 and 8.97) are characteristic of the two isolated protons on the highly substituted pyridine ring.[1] The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom in the ring are responsible for their pronounced downfield shifts. The singlet at δ 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C-4 position.[1]

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. This technique is essential for confirming the number of distinct carbon environments and the presence of quaternary carbons (those with no attached protons).

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence to simplify the spectrum into a series of single lines, one for each unique carbon.

Predicted Data Interpretation and Discussion

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Carbon adjacent to the ring nitrogen, deshielded. |

| ~150 | C-6 | Carbon adjacent to the ring nitrogen, deshielded. |

| ~145 | C-5 | Carbon attached to the strongly electron-withdrawing nitro group. |

| ~138 | C-4 | Quaternary carbon attached to the methyl group. |

| ~115 | C-3 | Quaternary carbon attached to the bromine atom. The "heavy atom effect" of bromine can influence the shift. |

| ~20 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

Principle & Rationale: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR spectroscopy is used to confirm the presence of the nitro group, the aromatic ring, and the alkyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectrum Acquisition.

Data Interpretation and Discussion

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H (Pyridine Ring)[5][6] |

| 2980 - 2850 | C-H Stretch | Medium-Weak | -CH₃ (Methyl Group)[7] |

| 1600 - 1585 | C=C / C=N Stretch | Medium | Aromatic Ring Skeletal Vibrations[5][6] |

| 1550 - 1475 | N-O Asymmetric Stretch | Strong | Nitro Group (-NO₂)[6] |

| 1360 - 1290 | N-O Symmetric Stretch | Strong | Nitro Group (-NO₂)[6] |

| 1470 - 1430 | C-H Bend (Asymmetric) | Medium | -CH₃ (Methyl Group) |

| < 1000 | C-Br Stretch | Medium-Strong | Carbon-Bromine Bond |

Table 3: Expected Characteristic IR Absorption Bands for this compound.

The most diagnostic peaks in the IR spectrum are the two strong absorptions for the nitro group. The asymmetric stretch typically appears around 1550-1475 cm⁻¹, and the symmetric stretch appears around 1360-1290 cm⁻¹.[6] The presence of these intense bands provides compelling evidence for the nitro functionality. Vibrations from the aromatic ring and the methyl C-H bonds will also be present, confirming the overall molecular framework.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.

-

Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Discussion

Molecular Ion and Bromine Isotopic Pattern: The molecular formula is C₆H₅BrN₂O₂. The key feature in the mass spectrum will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing ion, with two peaks separated by 2 m/z units and having a relative intensity ratio of approximately 1:1.

-

M⁺• Peak (with ⁷⁹Br): m/z = 216

-

[M+2]⁺• Peak (with ⁸¹Br): m/z = 218

The observation of this nearly 1:1 doublet at m/z 216/218 is definitive proof of the presence of one bromine atom in the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related groups.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 216 / 218 | [C₆H₅BrN₂O₂]⁺• | (Molecular Ion) |

| 186 / 188 | [C₆H₅BrN₂O]⁺• | •NO (30 Da) |

| 170 / 172 | [C₆H₅BrN₂]⁺• | •O₂ (32 Da) or NO₂ (46 Da) |

| 137 | [C₆H₄N₂O₂]⁺ | •Br (79 / 81 Da) |

| 91 | [C₆H₅N]⁺ | Br, NO₂ |

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound.

The loss of a nitro group (NO₂, 46 Da) is a very common fragmentation pathway for such compounds.[8] Therefore, a significant peak at m/z 170/172 would be expected. Loss of a bromine radical would lead to a fragment at m/z 137. The relative intensities of these fragment peaks help to piece together the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H NMR confirms the substitution pattern and the presence of the methyl and pyridine protons. IR spectroscopy provides definitive evidence for the critical nitro functional group. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic signature. Together, these techniques provide the necessary data to ensure the identity and purity of this important synthetic intermediate, underpinning its reliable use in scientific research and drug development.

References

- Supporting Information for scientific publications (general reference for typical NMR d

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- 13C NMR spectroscopy • Chemical shift.

- ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. 2015.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 13C-NMR.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.

- Chemistry LibreTexts.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- S. Mohan, et al. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Illinois State University Department of Chemistry. Infrared Spectroscopy. 2015.

- Chemistry LibreTexts.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube, 2023.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2023.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. 2020.

- C. Sladojevich, et al. Spectroscopic dataset of Hedione's derivatives gathered during process development. Mendeley Data, V1. 2022.

Sources

- 1. This compound | 69872-15-7 [m.chemicalbook.com]

- 2. compoundchem.com [compoundchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 3-Bromo-4-methyl-5-nitropyridine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-methyl-5-nitropyridine in Common Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a key intermediate in synthetic chemistry. In the absence of extensive published solubility data, this document establishes a foundational understanding based on physicochemical principles and furnishes a detailed, field-proven protocol for its empirical determination. We will explore the molecular characteristics governing the solubility of this compound, analyze the properties of common organic solvents, and provide a step-by-step methodology for researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the realms of medicinal chemistry and materials science, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a substance like this compound, which serves as a building block in the synthesis of more complex molecules such as azaindole derivatives, understanding its behavior in various solvents is paramount[1][2]. Poor solubility can lead to challenges in purification, inaccurate dosing in screening assays, and low bioavailability in drug candidates.[3] A thorough understanding of its solubility allows scientists to select appropriate solvents for synthesis and purification, develop stable formulations, and ensure reliable results in biological assays. This guide provides the theoretical framework and practical tools necessary for researchers to master the solubility characteristics of this important synthetic intermediate.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Chemical Structure:

The molecule is a substituted pyridine, which is an aromatic heterocycle. The key functional groups influencing its polarity and solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making the ring polar and capable of acting as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Bromo Group (-Br): While bromine is electronegative, its large size makes it polarizable. It contributes to the molecule's overall molecular weight and can engage in van der Waals forces.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds lipophilic character to the molecule.

Predicted Solubility Behavior: Based on the principle of "like dissolves like," the presence of the polar pyridine ring and the highly polar nitro group suggests that this compound will exhibit appreciable solubility in polar aprotic and polar protic solvents. The nonpolar methyl group and the bulky bromo group may confer some solubility in less polar solvents. Overall, the molecule possesses a mixed polarity. It is expected to be poorly soluble in highly nonpolar solvents like hexane and moderately to highly soluble in solvents like acetone, ethyl acetate, acetonitrile, and alcohols.

Characteristics of Common Organic Solvents

The choice of solvent is critical for any solubility determination. The following table summarizes the properties of a range of common organic solvents, ordered from nonpolar to polar, which are relevant for assessing the solubility of this compound.

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Relative Polarity | Hydrogen Bond Donor/Acceptor |

| n-Hexane | C₆H₁₄ | 1.89 | 0.009 | Neither |

| Toluene | C₇H₈ | 2.38 | 0.099 | Acceptor (π-system) |

| Diethyl Ether | C₄H₁₀O | 4.34 | 0.117 | Acceptor |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | 0.309 | Weak Acceptor |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 0.207 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 0.228 | Acceptor |

| Acetone | C₃H₆O | 20.7 | 0.355 | Acceptor |

| Acetonitrile | C₂H₃N | 37.5 | 0.460 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 0.444 | Acceptor |

| Ethanol | C₂H₆O | 24.6 | 0.654 | Donor & Acceptor |

| Methanol | CH₄O | 32.7 | 0.762 | Donor & Acceptor |

| Water | H₂O | 80.1 | 1.000 | Donor & Acceptor |

| Data compiled from various sources.[1][5][6][7] |

Experimental Protocol: Gravimetric Solubility Determination

This section provides a robust, step-by-step protocol for determining the solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C). This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Slurries:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. The key is to ensure that undissolved solid remains after equilibration.

-

Record the exact weight of the solute added if you wish to confirm mass balance, though it's not strictly necessary for this method.

-

Carefully add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap each vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[3] The solution is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter, compatible with your solvent, to the syringe. This step is crucial to remove any undissolved micro-particulates.

-

Dispense a precise volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed collection vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Quantification:

-

Place the collection vials in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50°C). Alternatively, use a vacuum desiccator or a rotary evaporator.

-

Once the solvent is completely removed, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute.

-

Data Analysis and Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtrate collected

For example:

-

Weight of empty collection vial: 10.500 g

-

Weight of vial + dried solute: 10.535 g

-

Volume of filtrate collected: 1.0 mL

-

Solubility = (10.535 g - 10.500 g) / 1.0 mL = 0.035 g/mL = 35 mg/mL

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |

| n-Hexane | Nonpolar | Experimental Data | Calculated Data | e.g., Insoluble |

| Toluene | Nonpolar Aromatic | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data | e.g., Soluble |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data | e.g., Soluble |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | e.g., Freely Soluble |

| Ethanol | Polar Protic | Experimental Data | Calculated Data | e.g., Soluble |

| Methanol | Polar Protic | Experimental Data | Calculated Data | e.g., Soluble |

| Water | Polar Protic | Experimental Data | Calculated Data | e.g., Insoluble |

Logical Framework for Solubility

The relationship between the compound's structure, solvent properties, and the resulting solubility can be visualized as follows:

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. This compound | 69872-15-7 [m.chemicalbook.com]

- 3. 3-Bromo-5-methyl-4-nitropyridine [acrospharma.co.kr]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

An In-depth Technical Guide to 3-Bromo-4-methyl-5-nitropyridine (CAS: 69872-15-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Bromo-4-methyl-5-nitropyridine, registered under CAS number 69872-15-7, is a substituted pyridine derivative of significant interest in the field of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine core functionalized with a bromine atom, a methyl group, and a nitro group, renders it a highly versatile synthetic intermediate. The electron-withdrawing nature of the nitro group and the strategic placement of the bromine atom make this compound a valuable precursor for the construction of more complex heterocyclic systems, most notably azaindole scaffolds.[1] Azaindoles are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse pharmacological activities, including their roles as kinase inhibitors with applications in oncology.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its reactivity and applications, with a focus on its utility in the synthesis of pharmacologically relevant molecules.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 57-58 °C | [1] |

| Boiling Point | ~268.6 °C at 760 mmHg | N/A |

| Density | ~1.7 g/cm³ | N/A |

| Solubility | Soluble in common organic solvents such as DMF and EtOAc. | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | N/A |

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): δ 8.97 (s, 1H), 8.94 (s, 1H), 2.65 (s, 3H).[1] The two singlets in the aromatic region correspond to the two protons on the pyridine ring, and the singlet at 2.65 ppm corresponds to the methyl group protons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1500-1560 cm⁻¹ and ~1335-1385 cm⁻¹ respectively. These are typically strong absorptions.

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS):

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak of similar intensity at m/z 218, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the pyridine ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is a representative procedure based on established synthetic methodologies for substituted pyridines.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) cooled to 0 °C in an ice bath, add diethyl malonate dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Pyridine Substrate: To the resulting solution, add a solution of 3-bromo-4-chloro-5-nitropyridine in anhydrous DMF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Acidify the mixture to pH 1 with concentrated hydrochloric acid.

-

Decarboxylation: Heat the acidic mixture to reflux for several hours to effect decarboxylation.

-

Isolation: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide to pH 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.[1]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, although the positions are sterically and electronically influenced. The bromine atom is a key handle for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[3]

Core Application: Synthesis of Azaindole Derivatives

A primary application of this compound is in the synthesis of 4-bromo-6-azaindole and related structures.[1] Azaindoles are considered "privileged structures" in medicinal chemistry due to their ability to mimic the indole nucleus of tryptophan and bind to a variety of biological targets.[2]

The synthesis of the azaindole core from this compound typically involves a reductive cyclization strategy. This often entails the introduction of a two-carbon unit at the 4-position, followed by reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring of the azaindole system.

Potential in Cross-Coupling Reactions

The presence of a bromine atom on the pyridine ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[3] These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. For instance, a Suzuki coupling could be employed to introduce aryl or heteroaryl groups, which are common motifs in kinase inhibitors.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Conclusion

This compound (CAS 69872-15-7) is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with its strategic functionalization, make it an important precursor for the synthesis of pharmacologically active compounds, most notably azaindole derivatives. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug development endeavors. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide a solid foundation for scientists working with this important chemical intermediate.

References

- 3 - SAFETY D

- A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF - ResearchG

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

Sources

Mechanism of nitration in 3-bromo-4-methylpyridine synthesis

An In-depth Technical Guide to the Regioselective Nitration of 3-Bromo-4-methylpyridine

Executive Summary

3-Bromo-4-methylpyridine is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its functionalization via electrophilic aromatic substitution, specifically nitration, is a critical yet challenging transformation. The inherent electron-deficient nature of the pyridine ring, exacerbated by the presence of a deactivating bromo substituent, necessitates a nuanced understanding of the underlying reaction mechanisms to achieve desired regioselectivity and yield. This guide provides a comprehensive analysis of the mechanistic principles governing the nitration of 3-bromo-4-methylpyridine. We will dissect the competing electronic and steric influences of the pyridine nitrogen, the bromo group, and the methyl group to elucidate the causality behind the observed regiochemical outcome. Furthermore, this document furnishes a detailed, field-proven experimental protocol, grounded in established principles of heterocyclic chemistry, to serve as a practical resource for laboratory application.

The Fundamental Challenge: Electrophilic Substitution on the Pyridine Nucleus

The pyridine ring presents a significant hurdle for classical electrophilic aromatic substitution (EAS). Unlike its carbocyclic analog, benzene, pyridine is an electron-deficient heteroarene.[3][4] This diminished reactivity stems from two primary factors:

-

Inductive Effect of Nitrogen : The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) on the ring, reducing the nucleophilicity of the π-system and thus its propensity to attack electrophiles.[3]

-

Protonation under Acidic Conditions : Nitration is typically conducted in a highly acidic medium (e.g., H₂SO₄/HNO₃). Under these conditions, the basic lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium cation.[5] This positive charge dramatically increases the deactivation of the ring, rendering it even less susceptible to attack by the electrophilic nitronium ion (NO₂⁺).

Consequently, electrophilic substitutions on pyridine require significantly harsher conditions than those for benzene and often result in low yields.[4] The regioselectivity of these reactions is also strictly controlled by the electronic nature of the ring.

Mechanistic Deep Dive: Regioselectivity in the Nitration of 3-Bromo-4-methylpyridine

The successful synthesis of a specific nitrated isomer of 3-bromo-4-methylpyridine hinges on controlling the position of electrophilic attack. This control is dictated by the cumulative directing effects of the substituents on the ring.

Generation of the Electrophile

The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Figure 1: Mechanism for the generation of the nitronium ion (NO₂⁺) electrophile.

Analysis of Competing Directing Effects

The regiochemical outcome of the nitration is a result of the interplay between three distinct directing influences on the 3-bromo-4-methylpyridine ring.

-

Pyridine Nitrogen : As discussed, the protonated nitrogen atom is a powerful deactivating group and acts as a strong meta-director .[6][7] It directs incoming electrophiles to the C-3 and C-5 positions to avoid the formation of a highly unstable resonance structure where the positive charge of the sigma complex resides on the already positively charged nitrogen.[4][6]

-

4-Methyl Group (-CH₃) : The methyl group is an activating, ortho, para-director .[8] It donates electron density to the ring via an inductive effect, stabilizing the positively charged sigma complex intermediate, particularly when the attack occurs at positions ortho or para to it.

-

3-Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can stabilize the sigma complex through resonance.[9]

The Predominant Pathway: Convergence on the C-5 Position

When analyzing the available positions for nitration (C-2, C-5, and C-6), the directing effects converge to strongly favor substitution at the C-5 position .

-

Attack at C-5 : This position is ortho to the activating methyl group and meta to both the deactivating bromo group and the strongly deactivating pyridine nitrogen. This represents the path of least resistance, benefiting from the stabilizing influence of the methyl group while avoiding the most severe deactivating effects of the nitrogen.

-

Attack at C-2 : This position is ortho to the bromo group and ortho to the pyridine nitrogen. Attack here is strongly disfavored due to the powerful deactivating effect of the adjacent pyridinium nitrogen.

-

Attack at C-6 : This position is also ortho to the pyridine nitrogen and is therefore strongly deactivated.

The existence and synthesis of 3-bromo-4-methyl-5-nitropyridine confirms this theoretical analysis.[10]

Figure 2: Convergence of substituent directing effects on the 3-bromo-4-methylpyridine nucleus.

Mechanism of C-5 Nitration

The reaction proceeds via the classical EAS mechanism, involving the attack of the π-system on the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.

Figure 3: Simplified workflow for the nitration of 3-bromo-4-methylpyridine at the C-5 position.

The stability of the sigma complex for C-5 attack is key. The positive charge is delocalized over C-4, C-6, and C-2, but crucially, it is never placed on the highly electronegative nitrogen atom. Furthermore, the intermediate with the positive charge at C-4 is directly stabilized by the electron-donating methyl group. In contrast, attack at C-6 would result in a resonance structure with a positive charge on C-5, C-3, and C-1 (the nitrogen atom), with the latter being highly unfavorable and destabilizing.

Experimental Protocol

This protocol is a self-validating system, designed with causality and safety as primary considerations. The choice of fuming nitric acid and oleum (or concentrated sulfuric acid) provides the necessary reactivity to overcome the deactivated nature of the substrate. Strict temperature control is critical to prevent runaway reactions and minimize the formation of byproducts.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |

| 3-Bromo-4-methylpyridine | 172.02 | 3430-22-6 | Starting material[11] |

| Fuming Nitric Acid (>90%) | 63.01 | 7697-37-2 | Highly corrosive and oxidizing |

| Concentrated Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Dehydrating agent, handle with care |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |

| Saturated Sodium Bicarbonate | - | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

| Crushed Ice | - | - | For quenching the reaction |

Step-by-Step Nitration Procedure

CAUTION: This reaction should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of reagents is highly exothermic.

-

Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice/salt bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 10 mL) dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. This step is critical for safety and for pre-forming the nitronium ion.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 3-bromo-4-methylpyridine (e.g., 5.0 g, 29.1 mmol) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). The elevated temperature is necessary to drive the reaction to completion on the deactivated substrate.

-

Work-up - Quenching: Carefully pour the cooled reaction mixture onto a large beaker of crushed ice (e.g., 200 g) with vigorous stirring. This must be done slowly to manage the exothermic quenching of the strong acids.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or by carefully adding solid sodium bicarbonate in portions until the pH is ~7-8. Be prepared for significant gas (CO₂) evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material, likely a yellow solid, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.[10]

Expected Product Characterization

| Compound | Molar Mass ( g/mol ) | Appearance | Key ¹H NMR Signals (CDCl₃, predicted)[10] |

| This compound | 217.01 | Yellow solid | δ 8.9-9.0 (s, 1H), 8.9-9.0 (s, 1H), 2.6-2.7 (s, 3H) |

Conclusion